molecular formula C11H10ClFN2OS B318654 N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea

N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea

Cat. No.: B318654
M. Wt: 272.73 g/mol
InChI Key: NNHBHBHICWBVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea is a chemical compound with a unique structure that includes a cyclopropane ring, a carbamothioyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with a thiol to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-N'-(cyclopropylcarbonyl)thiourea is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H10ClFN2OS

Molecular Weight

272.73 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H10ClFN2OS/c12-8-5-7(3-4-9(8)13)14-11(17)15-10(16)6-1-2-6/h3-6H,1-2H2,(H2,14,15,16,17)

InChI Key

NNHBHBHICWBVRN-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl

Canonical SMILES

C1CC1C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl

solubility

2.3 [ug/mL]

Origin of Product

United States

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